2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide

Description

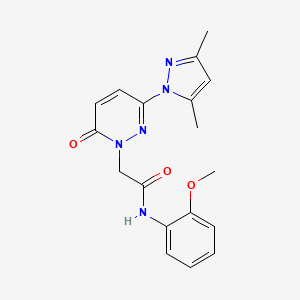

This compound features a pyridazinone core substituted at the 3-position with a 3,5-dimethylpyrazole moiety and an acetamide linker attached to a 2-methoxyphenyl group. The pyridazinone ring system is a well-known pharmacophore in medicinal chemistry, often associated with kinase inhibition or enzyme modulation.

Properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-12-10-13(2)23(20-12)16-8-9-18(25)22(21-16)11-17(24)19-14-6-4-5-7-15(14)26-3/h4-10H,11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDOEQRWVHFJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a pyrazole ring and a pyridazine moiety, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The following sections detail specific findings regarding its effectiveness against cancer cell lines and mechanisms of action.

1. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results. For instance, the compound demonstrated significant cytotoxic effects on neuroblastoma and glioblastoma cell lines, with lethal concentration (LC50) values indicating high potency:

| Cell Line | LC50 (nM) |

|---|---|

| U87 | 200 |

| BE (chemoresistant) | 18.9 |

| SK | >3000 |

These results suggest that the compound is particularly effective against chemoresistant cells, outperforming traditional therapies in some instances .

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, significantly affecting their reproductive integrity. For example, approximately 70% of BE cells were arrested in the G2/M phase after treatment with this compound .

- Apoptosis Induction : Morphological changes indicative of apoptosis were observed in treated cells, including nuclear fragmentation and increased size heterogeneity. This suggests that the compound triggers apoptotic pathways leading to cell death .

Case Studies

Case Study 1: Neuroblastoma Treatment

In a controlled study involving neuroblastoma cell lines, treatment with the compound resulted in a marked decrease in cell viability. The combination of this compound with radiation therapy showed synergistic effects, enhancing overall cytotoxicity and reducing the survival fraction of treated cells to less than 0.5% .

Case Study 2: Biodistribution Analysis

Biodistribution studies in animal models indicated that the compound achieves significant uptake in brain tissues after oral administration. This characteristic is crucial for treating brain tumors where drug delivery is often a challenge due to the blood-brain barrier .

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

- Compound A () : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

- Key Differences :

- Pyridazinone Substitution: 4,5-Dichloro groups (electron-withdrawing) vs. dimethylpyrazole (electron-donating).

- Acetamide Group: Azepane sulfonyl and 4-methylphenyl vs. 2-methoxyphenyl. The azepane sulfonyl group introduces steric bulk and sulfonamide functionality, which could improve solubility or target binding .

Compound B () : (R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide

- Key Differences :

- Pyridazinone Substitution: 5-Chloro substitution and pyrrolidine linkage vs. dimethylpyrazole.

- Acetamide Group: Cyclopropylamine vs. 2-methoxyphenyl.

Variations in the Acetamide Substituent

- Compound C () : 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

- Key Differences :

Acetamide Group : 5-Isobutyl-thiadiazole vs. 2-methoxyphenyl.

Compound D () : 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-heptanyl)acetamide

- Key Differences :

- Acetamide Group: Branched heptanyl chain vs. aromatic methoxyphenyl.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.